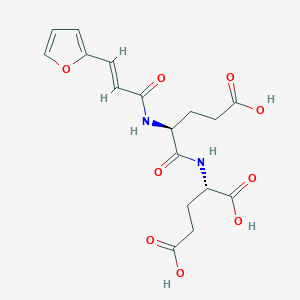

FA-Glu-Glu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSOTQMOAWBLFA-NDYVEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pteroyl-γ-L-glutamyl-γ-L-glutamic Acid (FA-Glu-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structure, synthesis, and biological significance of Pteroyl-γ-L-glutamyl-γ-L-glutamic acid, a key polyglutamated form of folic acid. Polyglutamylation is a critical metabolic process that governs the intracellular retention, cofactor activity, and drug efficacy of folates and antifolate chemotherapeutics.

Core Structure and Nomenclature

The molecule designated "FA-Glu-Glu-OH" is chemically known as Pteroyl-γ-L-glutamyl-γ-L-glutamic acid . It is a member of the folylpolyglutamate family, which are the predominant forms of folic acid found within cells and serve as the active coenzymes in one-carbon metabolism.[1][2]

The structure consists of three primary components:

-

Pteridine Moiety: A heterocyclic system (2-amino-4-hydroxy-pteridine).

-

Para-aminobenzoic Acid (PABA) Linker: Connects the pteridine ring to the glutamate tail. The combination of the pteridine and PABA is termed pteroic acid.

-

Poly-γ-glutamate Tail: A chain of three L-glutamic acid residues. Folic acid (pteroylglutamic acid) itself contains the first glutamate.[3][4] Subsequent glutamates are attached via an isopeptide bond between the γ-carboxyl group of the preceding glutamate and the α-amino group of the incoming glutamate.[5] This specific linkage is crucial for its biological function.

The addition of glutamate residues is catalyzed by the ATP-dependent enzyme Folylpolyglutamate Synthetase (FPGS) , while the removal of these residues is performed by γ-Glutamyl Hydrolase (GGH) .[5][6]

Biological Significance and Role in Drug Action

Polyglutamylation is a pivotal mechanism for folate homeostasis and the efficacy of antifolate drugs.[7]

-

Cellular Retention: The addition of negatively charged glutamate residues transforms the molecule into a polyanion, which is efficiently retained within the cell and cannot easily traverse the cell membrane via efflux.[8][9]

-

Enhanced Enzyme Affinity: Folylpolyglutamates are preferred substrates and more potent inhibitors for most folate-dependent enzymes compared to their monoglutamate counterparts.[9][10] This increases the efficiency of one-carbon metabolic pathways, such as the synthesis of purines and thymidylate.[2]

-

Drug Efficacy and Resistance: The cytotoxicity of antifolate drugs like methotrexate (MTX) is critically dependent on their conversion to polyglutamated forms by FPGS.[7][9] These polyglutamated antifolates are better retained and more strongly inhibit target enzymes like dihydrofolate reductase and thymidylate synthase.[9] Consequently, decreased FPGS activity is a common mechanism of drug resistance in cancer cells.[9][11]

Quantitative Data Summary

The activity of FPGS and the affinity of enzymes for polyglutamated folates are key quantitative parameters in folate metabolism.

Table 1: FPGS Enzyme Kinetics

This table presents kinetic parameters for FPGS from human erythrocytes using methotrexate (MTX) as a substrate.

| Parameter | Mean Value (SD) | Unit | Source |

| Km (Michaelis Constant) | 30.3 (4.8) | µM | [12] |

| Vmax (Maximum Velocity) | 612 (193) | pmol/h/mL packed erythrocytes | [12] |

Table 2: Comparative FPGS Activity and Glutamylation Rates

This table compares FPGS activity and the rate of MTX glutamylation between normal hepatocytes and H35 hepatoma cells, highlighting differences in cancer cell metabolism.

| Cell Type | Relative FPGS Activity | Relative Glutamylation Rate | Predominant MTX Product | Source |

| Cultured Hepatocytes | 1x | 1x | Diglutamate (Glu2) | [6] |

| H35 Hepatoma Cells | ~2x | ~5x | Tri- and Tetraglutamate (Glu3, Glu4) | [6] |

Key Experimental Protocols

Protocol 1: Chemical Synthesis of Pteroyl-γ-L-glutamates

This protocol provides a general workflow for the chemical synthesis of polyglutamated folates.[13]

-

Preparation of Pteroic Acid: Generate pteroic acid from folic acid using microbiological techniques.

-

Protection of Pteroic Acid: Synthesize N10-trifluoroacetylpteroic acid to protect the N10 position during coupling.

-

Synthesis of Glutamate Chain: Prepare the desired oligo-γ-L-glutamic acid chain (e.g., tri-γ-L-glutamic acid) with tert-butyl ester protecting groups using standard peptide synthesis in solution.

-

Condensation Reaction: Couple the protected pteroic acid with the protected glutamate chain using a mixed anhydride condensation method.

-

Purification: Purify the fully protected product using column chromatography (e.g., LH-20 Sephadex).

-

Deprotection: Remove the trifluoroacetyl and tert-butyl protecting groups to yield the final pteroyl-γ-L-glutamate product.

-

Final Purification: Perform a final purification step using gel filtration.

Protocol 2: Assay for FPGS Activity via UHPLC-MS/MS

This protocol outlines a modern, sensitive method for quantifying FPGS activity in cell lysates, such as packed erythrocytes.[12]

-

Lysate Preparation: Lyse packed erythrocytes in a buffer containing ATP, L-glutamate, and methotrexate (the substrate).

-

Enzymatic Reaction: Incubate the lysate at 37°C for a defined period (e.g., 2 hours) to allow FPGS to convert MTX to MTX-diglutamate (MTX-Glu2).

-

Reaction Quenching: Stop the reaction by adding trichloroacetic acid to precipitate proteins.

-

Sample Cleanup: Centrifuge the sample and collect the supernatant containing the MTX and its metabolites.

-

UHPLC Separation: Inject the supernatant onto a UHPLC system equipped with a suitable column (e.g., C18) to separate MTX from the newly synthesized MTX-Glu2.

-

MS/MS Detection: Quantify the amount of MTX-Glu2 produced using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the parent ion of MTX-Glu2 to a specific product ion is monitored for high selectivity.

-

Data Analysis: Calculate the rate of product formation to determine the FPGS activity (e.g., in pmol of product per hour per mL of lysate).

References

- 1. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Folic Acid [webbook.nist.gov]

- 5. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. The role of folylpolyglutamate synthetase and gamma-glutamyl hydrolase in altering cellular folyl- and antifolylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Folylpolyglutamate Synthetase in Cancer Chemotherapy - John McGuire [grantome.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Pteroyltriglutamic Acid: A Technical Guide to its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroyltriglutamic acid, a member of the folate family of B vitamins, is a crucial molecule in numerous physiological processes. As a polyglutamated form of folic acid, its chemical properties and biological interactions differ significantly from its monoglutamated counterpart, impacting its cellular retention, enzyme-binding affinity, and overall metabolic efficacy. This technical guide provides a comprehensive overview of the chemical properties of pteroyltriglutamic acid, offering insights into its structure, stability, and analytical characterization. Detailed experimental protocols and visual representations of its role in metabolic pathways are included to support researchers and professionals in the fields of drug development, nutrition, and biomedical science.

Chemical and Physical Properties

Pteroyltriglutamic acid is structurally similar to folic acid (pteroylmonoglutamic acid), with the key difference being the presence of three glutamate residues linked by gamma-peptide bonds, as opposed to a single glutamate. This structural variation has a significant impact on its molecular weight and is expected to influence its polarity, solubility, and ionization constants.

While specific experimental data for pteroyltriglutamic acid is limited in publicly available literature, the properties of folic acid serve as a valuable reference. The addition of two glutamate residues increases the molecular weight and the number of carboxylic acid groups, which is expected to increase its water solubility and alter its pKa values.

Table 1: Physicochemical Properties of Pteroyltriglutamic Acid and Folic Acid (for comparison)

| Property | Pteroyltriglutamic Acid | Folic Acid (Pteroylmonoglutamic Acid) | Data Source |

| Molecular Formula | C29H33N9O12 | C19H19N7O6 | [1] |

| Molecular Weight | 699.62 g/mol | 441.40 g/mol | [1][2][3][4][5] |

| Appearance | - (Expected to be a yellow to orange crystalline powder) | Yellow to orange crystalline powder | [2] |

| Solubility | - (Expected to have higher water solubility than folic acid) | Insoluble in water; soluble in boiling water. Slightly soluble in methanol, ethanol, and butanol. Insoluble in acetone, chloroform, ether, and benzene. Soluble in acidic and alkaline solutions. | [6] |

| pKa Values | - (Expected to have additional pKa values due to the extra carboxyl groups) | pKa1 ≈ 2.5 (pteridine ring), pKa2 ≈ 4.5 (α-carboxyl of glutamate), pKa3 ≈ 8.5 (N1 and N3 of pteridine) | |

| UV-Vis λmax | - (Expected to be similar to folic acid) | ~283 nm, ~350 nm in neutral solution |

Stability

The stability of folates is a critical factor in both biological systems and pharmaceutical formulations. Like other folates, pteroyltriglutamic acid is sensitive to heat, light, and extreme pH conditions. The pteridine ring is susceptible to oxidative cleavage.

General Stability Profile of Folates:

-

pH: Folates are generally more stable in neutral to slightly alkaline conditions. Acidic conditions can lead to hydrolysis of the glutamate chain and degradation of the pteridine ring.

-

Temperature: Elevated temperatures accelerate degradation.

-

Light: Exposure to UV light can cause photodegradation.

-

Oxidizing and Reducing Agents: Folates are susceptible to degradation by strong oxidizing and reducing agents.

Role in One-Carbon Metabolism

Pteroylpolyglutamates, including the triglutamate form, are the preferred coenzyme forms for most enzymes involved in one-carbon metabolism. This metabolic pathway is fundamental for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine), as well as for methylation reactions crucial for DNA, RNA, and protein function. The polyglutamate tail enhances the binding affinity of the folate coenzyme to various enzymes in this pathway.

References

- 1. Pteroyltriglutamic acid | C29H33N9O12 | CID 135529112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Folic Acid CAS 59-30-3 PTEROYGLUTAMIC ACID Vitamin B9 Fine Chemicals-Pharmaceutical Intermediates-Wuxi Further Pharmaceutical Co., LTD-Quality Active Pharmaceutical Ingredient, Pharmaceutical Intermediates Factory, Active Pharmaceutical Ingredient manufacturer, Pharmaceutical Intermediates from China [sp.furtherpharma.com]

- 3. Folic acid - PteGlu, Pteroyl-L-glutamic acid [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. Research Products International Corp Folic Acid [Pteroylglutamic acid] | Fisher Scientific [fishersci.com]

- 6. Folic acid | 59-30-3 [chemicalbook.com]

Biological function of folylpolyglutamates

An In-depth Technical Guide to the Biological Function of Folylpolyglutamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folylpolyglutamates (FPGs) are the predominant intracellular forms of folate and are central to a myriad of critical cellular processes. This technical guide provides a comprehensive overview of the biological functions of FPGs, with a focus on their synthesis, their indispensable role in one-carbon metabolism, and their interactions with folate-dependent enzymes. Detailed experimental protocols for key assays, quantitative data on enzyme kinetics, and diagrams of relevant metabolic pathways are presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Central Role of Folylpolyglutamates

Folates, a class of B vitamins, are essential for cellular proliferation and survival. In their monoglutamated form, folates are transported into the cell, where they are converted into their biologically active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1][2][3] This addition of a poly-γ-glutamyl tail is a critical modification that significantly impacts the function of these coenzymes.[4]

The primary functions of folylpolyglutamylation are twofold:

-

Cellular Retention: The negatively charged polyglutamate chain prevents the diffusion of folates across the cell membrane, effectively trapping them within the cell for use in metabolic processes.[5][6] This is also a key factor in the retention and efficacy of antifolate drugs such as methotrexate.[7][8][9]

-

Enhanced Enzyme Affinity: The polyglutamate tail increases the binding affinity of folate coenzymes for various enzymes involved in one-carbon metabolism.[5][10] This enhanced affinity ensures efficient catalysis of crucial biosynthetic reactions.

FPGs are compartmentalized within the cell, with distinct pools in the cytoplasm and mitochondria, each maintained by specific isoforms of FPGS.[4][11] This subcellular organization highlights the diverse roles of FPGs in cellular metabolism.

Synthesis and Metabolism of Folylpolyglutamates

The synthesis of FPGs is catalyzed by folylpolyglutamate synthetase (FPGS) , an ATP-dependent enzyme that sequentially adds glutamate residues to the γ-carboxyl group of the folate molecule.[1][2] The reverse reaction, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH) , also known as conjugase.[12] The balance between the activities of FPGS and GGH determines the intracellular concentration and chain length of FPGs.

A single human gene encodes for both the cytosolic and mitochondrial isoforms of FPGS, which are generated through the use of alternative translation initiation sites.[11] These isoforms are responsible for maintaining the distinct folate pools within their respective cellular compartments.

Role in One-Carbon Metabolism

Folylpolyglutamates are the essential coenzymes for one-carbon metabolism , a network of interconnected pathways that are fundamental for the biosynthesis of purines, thymidylate, and several amino acids.[5][13][14]

Purine Biosynthesis

Two key steps in the de novo purine biosynthesis pathway are dependent on folate coenzymes:

-

Glycinamide ribonucleotide transformylase (GARTF) utilizes 10-formyl-tetrahydrofolate to formylate glycinamide ribonucleotide.

-

5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICARTF) also uses 10-formyl-tetrahydrofolate to formylate 5-aminoimidazole-4-carboxamide ribonucleotide.

Thymidylate Synthesis

The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TS) .[15] This reaction is critically dependent on 5,10-methylenetetrahydrofolate, which serves as the one-carbon donor.[10] The polyglutamylation of the folate cofactor significantly enhances its affinity for TS.[10]

Amino Acid Metabolism

FPGs are involved in the interconversion of amino acids, most notably the conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT) . This reaction generates 5,10-methylenetetrahydrofolate, a key one-carbon donor. The mitochondrial isoform of SHMT plays a crucial role in providing one-carbon units for the cytosol.[13]

Interaction with Enzymes: A Quantitative Perspective

The addition of the polyglutamate tail significantly enhances the affinity of folates and antifolates for their target enzymes. This is a critical factor in both normal cellular metabolism and the efficacy of chemotherapeutic agents.

Table 1: Enzyme Kinetics of Folate-Dependent Enzymes with Folylpolyglutamates

| Enzyme | Substrate/Inhibitor | Glutamate Chain Length | Km (µM) | Vmax (relative) | Ki (nM) | Organism/Cell Line |

| Folylpolyglutamate Synthetase (FPGS) | Methotrexate | 1 | 30.3 | 612 (pmol/h/mL RBC) | - | Human Erythrocytes[16] |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 1 | 0.3 | - | - | Drosophila melanogaster[17] |

| Dihydrofolate Reductase (DHFR) | Methotrexate | 1 | - | - | 0.9 | Drosophila melanogaster[17] |

| Dihydrofolate Reductase (DHFR) | Methotrexate-Glu1 | 1 | - | - | - | Human Breast Cancer Cells[9] |

| Dihydrofolate Reductase (DHFR) | Methotrexate-Glu2 | 2 | - | - | - | Human Breast Cancer Cells[9] |

| Dihydrofolate Reductase (DHFR) | Methotrexate-Glu3 | 3 | - | - | - | Human Breast Cancer Cells[9] |

| Dihydrofolate Reductase (DHFR) | Methotrexate-Glu4 | 4 | - | - | - | Human Breast Cancer Cells[9] |

| Dihydrofolate Reductase (DHFR) | Methotrexate-Glu5 | 5 | - | - | - | Human Breast Cancer Cells[9] |

| Thymidylate Synthase (TS) | ZD1694 (Tomudex) | 1 | - | - | - | -[18] |

| Thymidylate Synthase (TS) | ZD1694-Tetraglutamate | 4 | - | - | 1 | -[18] |

Table 2: Dissociation of Methotrexate Polyglutamates from Dihydrofolate Reductase

| Methotrexate Polyglutamate | Dissociation t1/2 (min) |

| MTX-Glu1 | 12[9] |

| MTX-Glu2 | 30[9] |

| MTX-Glu3 | 102[9] |

| MTX-Glu4 | 108[9] |

| MTX-Glu5 | 120[9] |

Relevance to Drug Development

The metabolism of folates to their polyglutamated forms is a critical determinant of the efficacy and selectivity of antifolate drugs.[19]

Methotrexate

Methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a widely used anticancer and antirheumatic drug.[20] Its therapeutic efficacy is highly dependent on its conversion to methotrexate polyglutamates (MTX-PGs) by FPGS.[7][8][20] MTX-PGs are retained within the cell and exhibit increased inhibitory activity against not only DHFR but also other folate-dependent enzymes like thymidylate synthase.[9][16]

Resistance to Antifolates

A major mechanism of acquired resistance to antifolates is the impaired ability of cancer cells to synthesize polyglutamated derivatives of these drugs.[21] This can be due to decreased expression or mutations in the FPGS gene.[20] Conversely, increased FPGS activity has been shown to enhance the sensitivity of cancer cells to MTX.[12]

Experimental Protocols

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the incorporation of radiolabeled glutamate into a folate substrate.

Materials:

-

Cell lysate or purified FPGS

-

Reaction buffer (e.g., Tris-HCl)

-

Folate substrate (e.g., aminopterin or methotrexate)

-

[³H]Glutamic acid

-

ATP, MgCl₂, KCl, DTT

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, folate substrate, ATP, MgCl₂, KCl, and DTT.

-

Add the cell lysate or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding [³H]Glutamic acid.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding ice-cold TCA to precipitate proteins and unincorporated [³H]Glutamic acid.

-

Centrifuge the samples and wash the pellet to remove unincorporated radioactivity.

-

Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the FPGS activity as pmol of glutamate incorporated per hour per mg of protein.

Quantification of Intracellular Folylpolyglutamate Pools by HPLC

This method allows for the separation and quantification of different FPG species.

Materials:

-

Cell pellets

-

Extraction buffer (e.g., containing ascorbate to prevent folate oxidation)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mobile phases for gradient elution

-

Detector (e.g., UV or mass spectrometer)

-

Folylpolyglutamate standards

Procedure:

-

Harvest and wash the cells.

-

Lyse the cells in extraction buffer and heat to release folates and inactivate enzymes.

-

Centrifuge to remove cell debris.

-

Apply the supernatant to a pre-conditioned SPE cartridge to concentrate and purify the folates.

-

Elute the folates from the SPE cartridge.

-

Inject the eluted sample into the HPLC system.

-

Separate the different FPG species using a gradient elution profile.

-

Detect and quantify the FPGs based on their retention times and peak areas compared to known standards.

Visualizing the Pathways

Caption: Overview of One-Carbon Metabolism.

Caption: Experimental Workflow for FPGS Analysis.

Caption: Mechanism of Antifolate Action.

Conclusion

Folylpolyglutamates are indispensable for a wide range of cellular functions, from the fundamental processes of nucleotide and amino acid biosynthesis to the clinical efficacy of antifolate chemotherapeutics. A thorough understanding of their synthesis, metabolism, and interactions with enzymes is paramount for researchers in basic science and those involved in the development of novel therapeutic strategies targeting folate-dependent pathways. The data and methodologies presented in this guide offer a solid foundation for further investigation into the complex and vital roles of these essential molecules.

References

- 1. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 2. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]

- 3. FPGS | Cancer Genetics Web [cancerindex.org]

- 4. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for recognition of polyglutamyl folates by thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Folylpoly-gamma-glutamate synthetase: generation of isozymes and the role in one carbon metabolism and antifolate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Folate-based thymidylate synthase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploitation of folate and antifolate polyglutamylation to achieve selective anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Synthesis of Pteroylpolyglutamates

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the intracellular synthesis of pteroylpolyglutamates, essential cofactors in one-carbon metabolism. We will delve into the core enzymatic processes, regulatory mechanisms, and their critical role in cellular homeostasis and pharmacology. The guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.

Introduction to Pteroylpolyglutamates

Reduced derivatives of folate (Vitamin B9) are vital coenzymes for the biosynthesis of purine nucleotides, thymidylate, and several amino acids, including methionine.[1] In virtually all cell types, from bacteria to mammals, these folate cofactors exist not as monoglutamates but as pteroylpoly-γ-glutamates, which consist of a pteridine ring and a p-aminobenzoic acid moiety linked to a chain of two to eight or more L-glutamic acid residues.[1][2]

The addition of this polyglutamate tail is a critical metabolic modification catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[3] This process is essential for two primary reasons:

-

Intracellular Retention : The polyanionic nature of the polyglutamate chain prevents the diffusion of folates across cellular membranes, effectively trapping them inside the cell and allowing for their concentration.[4][5]

-

Enhanced Coenzyme Activity : Polyglutamylated folates are often better substrates and more potent inhibitors for the folate-dependent enzymes of one-carbon metabolism compared to their monoglutamate counterparts.[2][6]

Understanding the synthesis of these molecules is fundamental for studies in cancer biology, metabolic diseases, and the development of antifolate drugs.

The Core Pathway of Pteroylpolyglutamate Synthesis

The synthesis is a sequential, ATP-dependent process where glutamate residues are added one at a time to the γ-carboxyl group of the preceding glutamate.[7][8] The central enzyme, FPGS, is found in both the cytoplasm and mitochondria, reflecting the need for polyglutamylated folates in both compartments.[3][4]

The general reaction can be summarized as: Pteroyl(Glu)n + L-Glutamate + ATP → Pteroyl(Glu)n+1 + ADP + Pi

This pathway is responsible for building up the intracellular pool of active folate cofactors. The deconjugation, or removal of glutamate residues, is catalyzed by a separate enzyme, gamma-glutamyl hydrolase (GGH).[7]

References

- 1. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Biosynthesis of polyglutamates of folates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Analysis of Pteroyltriglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of pteroyltriglutamic acid, a naturally occurring polyglutamate form of folate (Vitamin B9). It explores its presence in nature, its critical role in cellular metabolism, and the detailed methodologies required for its extraction and quantification from biological matrices.

Introduction to Pteroyltriglutamic Acid

Folate is an essential B vitamin that functions as a coenzyme in single-carbon transfer reactions, which are critical for the synthesis of nucleotides and amino acids.[1] In nature, folates exist predominantly as polyglutamates, which feature a tail of multiple glutamate residues linked by gamma-peptide bonds.[2][3] This polyglutamate tail is crucial for the intracellular retention and metabolic activity of folates.[1]

Pteroyltriglutamic acid (PteGlu₃) is a specific vitamer of folate containing three glutamate residues. While synthetic folic acid (pteroylmonoglutamic acid) is used in supplements and food fortification, the analysis of specific, naturally occurring polyglutamates like PteGlu₃ is analytically challenging.[4][5] Consequently, comprehensive quantitative data across a wide range of food sources is limited. Most nutritional databases report "total folate" rather than the distribution of individual polyglutamate chains.[3][6] This guide synthesizes available data on its sources and provides the detailed analytical protocols necessary for its study.

Natural Sources and Quantitative Data

Pteroylpolyglutamates are found in a variety of foods, particularly in dark green leafy vegetables, legumes, and liver.[7][8][9] However, the specific chain length distribution varies. While longer-chain polyglutamates (5-7 glutamates) are often predominant in tissues, the triglutamate form (PteGlu₃) has been identified as a significant component in certain biological systems. For instance, studies on Escherichia coli have shown that folylpolyglutamates with three glutamate residues can be the most abundant form under specific growth conditions.[10]

Due to the analytical complexity, specific concentrations of pteroyltriglutamic acid are not widely reported in food composition tables. The following table summarizes available quantitative data from specific research contexts.

| Source Organism/Matrix | Pteroyltriglutamate Form | Concentration / Abundance | Reference |

| Escherichia coli K12 (Control Cells) | Folylpolyglutamates (n=3) | Most abundant species detected, followed by n=4 and n=5. | [10] |

| Various Dietary Materials | Triglutamate Forms | Detected by chromatographic fractionation in American diets; recognized by Lactobacillus casei assays. | [11] |

Metabolic Role of Pteroylpolyglutamates

Once absorbed and transported into cells, folate monoglutamates are converted into polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[12] These polyglutamated forms, including pteroyltriglutamic acid, are the active coenzymes in the folate cycle. Their primary role is to carry and transfer one-carbon units in various metabolic pathways essential for cell proliferation and maintenance.

Key Metabolic Functions:

-

Nucleotide Synthesis: 5,10-methylenetetrahydrofolate is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase, a rate-limiting step in DNA synthesis.

-

Purine Synthesis: 10-formyltetrahydrofolate donates carbon atoms for the de novo synthesis of purine rings, the building blocks of adenine and guanine.

-

Amino Acid Metabolism: 5-methyltetrahydrofolate is essential for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.

Below is a diagram illustrating the central role of tetrahydrofolate (THF) polyglutamates in one-carbon metabolism.

References

- 1. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11.1 Folate & Folic Acid | Nutrition Flexbook [courses.lumenlearning.com]

- 3. Folate - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 15 Healthy Foods That Are High in Folate (Folic Acid) [healthline.com]

- 7. Dietary monoglutamate and polyglutamate folate are associated with plasma folate concentrations in Dutch men and women aged 20-65 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mountsinai.org [mountsinai.org]

- 9. Folic Acid: Benefits and Risks Explained [everydayhealth.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. researchgate.net [researchgate.net]

Unraveling the Biochemical Dichotomy: A Technical Guide to FA-Glu-Glu-OH versus Folic Acid

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the core biochemical differences between the polyglutamated folate, FA-Glu-Glu-OH (pteroyl-γ-L-glutamyl-γ-L-glutamic acid), and its monoglutamated counterpart, folic acid. This whitepaper elucidates the critical distinctions in their bioavailability, cellular transport, metabolism, and enzymatic interactions, providing a foundational resource for advancements in pharmacology and nutritional science.

Folate, an essential B vitamin, exists in various forms, with folic acid (a synthetic monoglutamate) being the most common in fortified foods and supplements. However, naturally occurring folates are predominantly polyglutamated, featuring a chain of multiple glutamate residues. This guide focuses on a diglutamate form, this compound, to illustrate the profound impact of this polyglutamation on the molecule's biological activity.

Structural and Physicochemical Disparities

The fundamental difference lies in their chemical structures. Folic acid consists of a pteridine ring, para-aminobenzoic acid (PABA), and a single L-glutamic acid residue. In contrast, this compound possesses two additional glutamate residues linked via gamma-peptide bonds. This seemingly minor addition significantly alters the molecule's size, charge, and overall conformation, which in turn dictates its biological fate.

Bioavailability and Intestinal Absorption: A Tale of Two Pathways

A critical distinction emerges in their absorption from the gastrointestinal tract. Folic acid, as a monoglutamate, is readily absorbed by the proton-coupled folate transporter (PCFT) in the small intestine.[1][2] Conversely, dietary polyglutamates like this compound must first undergo hydrolysis by the brush border enzyme γ-glutamyl hydrolase (also known as glutamate carboxypeptidase II) to cleave the extra glutamate residues before the resulting monoglutamate can be absorbed.[1][2][3] This enzymatic step can limit the bioavailability of polyglutamated folates compared to folic acid.

Table 1: Comparative Bioavailability of Folic Acid (Monoglutamate) vs. Food Folates (Polyglutamates)

| Folate Form | Estimated Bioavailability (when consumed with food) | Key Determinant |

| Folic Acid (Monoglutamate) | ~85% | Direct absorption via PCFT.[4][5] |

| Food Folates (Polyglutamates) | ~50% | Requires deconjugation by γ-glutamyl hydrolase prior to absorption.[4][5][6] |

Cellular Uptake, Metabolism, and Retention: The Role of Polyglutamylation

While polyglutamates are disadvantageous for initial absorption, they are crucial for intracellular function. Once inside the cell, monoglutamate forms of folate, including absorbed folic acid, are converted back to polyglutamates by the enzyme folylpolyglutamate synthetase (FPGS).[7][8][9][10] This intracellular polyglutamylation serves two primary purposes:

-

Cellular Retention: The added glutamate residues increase the negative charge and molecular size of the folate molecule, effectively trapping it within the cell and preventing its efflux.[7]

-

Enhanced Coenzyme Activity: Polyglutamated folates are often the preferred substrates for most folate-dependent enzymes involved in one-carbon metabolism.[9][11]

Cellular uptake and metabolism of different folate forms.

Enzyme Kinetics: The Impact of Glutamate Chain Length

The addition of glutamate residues significantly influences the interaction of folates with their target enzymes. Polyglutamated folates generally exhibit a higher affinity (lower Km) for folate-dependent enzymes. This enhanced binding can lead to more efficient catalysis and regulation of metabolic pathways.

For instance, studies with methylenetetrahydrofolate reductase (MTHFR), a key enzyme in folate metabolism, have demonstrated a marked decrease in the Michaelis constant (Km) for polyglutamated substrates compared to the monoglutamate form.

Table 2: Kinetic Parameters of Pig Liver Methylenetetrahydrofolate Reductase with Different Folate Substrates

| Substrate | Km (µM) | Vmax (relative to monoglutamate) |

| Methylenetetrahydrofolate (Monoglutamate) | - | 1.00 |

| Methylenetetrahydrofolate (Diglutamate) | Lower | 1.76 |

| Methylenetetrahydrofolate (Polyglutamates) | Decreases with additional glutamate residues | - |

| Data adapted from Matthews & Baugh (1980).[12] |

This trend of increased affinity is also observed with other folate-dependent enzymes, such as thymidylate synthase and serine hydroxymethyltransferase, where polyglutamate inhibitors bind much more tightly than their monoglutamate counterparts.[11]

Experimental Protocols

Protocol 1: Determination of Folate Bioavailability (Human Intervention Study)

Objective: To compare the relative bioavailability of this compound and folic acid.

Methodology:

-

Subject Recruitment: Recruit a cohort of healthy adult volunteers with normal folate status.

-

Study Design: Employ a randomized, double-blind, crossover design.

-

Intervention: Administer equimolar doses of this compound and folic acid, with a washout period between interventions. A placebo group should be included as a control.

-

Sample Collection: Collect blood samples at baseline and at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Folate Analysis: Analyze plasma folate concentrations using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the area under the curve (AUC) for plasma folate concentration versus time for each intervention. The relative bioavailability is determined by the ratio of the AUCs.[13]

Workflow for a human bioavailability study.

Protocol 2: Cellular Uptake Assay

Objective: To measure and compare the cellular uptake of radiolabeled folic acid and a monoglutamated derivative of this compound.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., KB cells, which overexpress the folate receptor) to near confluence in 96-well plates.

-

Pre-incubation: Wash the cells with a buffered saline solution (e.g., HBSS) and pre-incubate with a buffer.

-

Initiation of Uptake: Add radiolabeled substrate (e.g., [3H]folic acid) to the wells. To determine non-specific uptake, a set of wells should also contain a high concentration of unlabeled folic acid.

-

Incubation: Incubate the plates for a predetermined time at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.[14][15]

Protocol 3: Folylpolyglutamate Synthetase (FPGS) Activity Assay

Objective: To measure the enzymatic activity of FPGS in converting a monoglutamate folate to a polyglutamated form.

Methodology:

-

Enzyme Source: Prepare a cell lysate or use a purified FPGS enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a folate substrate (e.g., tetrahydrofolate), [3H]glutamate, ATP, and other necessary cofactors.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Separation of Products: Separate the polyglutamated products from the unreacted [3H]glutamate. This can be achieved using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted polyglutamate fraction using a scintillation counter.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of [3H]glutamate incorporated into the polyglutamate products per unit of time and protein concentration.[16][17][18]

Conclusion

The biochemical disparities between this compound and folic acid are substantial and have significant implications for their nutritional and pharmacological effects. While folic acid's monoglutamate structure facilitates its absorption, the polyglutamated nature of this compound is essential for its intracellular retention and optimal function as a coenzyme. A thorough understanding of these differences is paramount for researchers and clinicians in the fields of nutrition, cancer biology, and drug development, as it informs the design of more effective therapeutic strategies and dietary recommendations.

References

- 1. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dietary monoglutamate and polyglutamate folate are associated with plasma folate concentrations in Dutch men and women aged 20-65 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11.1 Folate & Folic Acid | Nutrition Flexbook [courses.lumenlearning.com]

- 5. med.libretexts.org [med.libretexts.org]

- 6. Folate bioavailability: implications for establishing dietary recommendations and optimizing status1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]

- 11. Folylpolyglutamates as substrates and inhibitors of folate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions of pig liver methylenetetrahydrofolate reductase with methylenetetrahydropteroylpolyglutamate substrates and with dihydropteroylpolyglutamate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determining bioavailability of food folates in a controlled intervention study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Unraveling of a Vital Coenzyme: A Technical Guide to the Discovery and History of Pteroylpolyglutamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of pteroylpolyglutamates represents a pivotal chapter in our understanding of vitamin function and cellular metabolism. Far from being simple dietary components, these intricate molecules are the active, intracellular forms of folate, essential for a vast array of biochemical reactions critical to life. This technical guide provides an in-depth exploration of the historical journey that led to their identification, a quantitative look at their interactions with key enzymes, and detailed methodologies of the seminal experiments that defined their role. For researchers in drug development and the life sciences, a thorough understanding of the discovery and function of pteroylpolyglutamates is fundamental to harnessing folate metabolism for therapeutic intervention and advancing our knowledge of cellular physiology.

A Historical Timeline: From "Wills' Factor" to the Era of Polyglutamates

The path to understanding pteroylpolyglutamates was not a direct one, but rather a gradual unraveling of the complexities of what was initially perceived as a single "anti-anemia factor." The timeline below highlights the key milestones in this scientific journey.

1930s: The Dawn of Folate Research In the 1930s, pioneering work by Dr. Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1][2][3] This unidentified substance was aptly named the "Wills' factor."[1][2][3] Further research demonstrated its efficacy against nutritional pancytopenia in monkeys and experimental anemia in chicks, leading to various designations such as vitamin M and vitamin Bc.[1][3]

1940s: The Isolation and Synthesis of Folic Acid The 1940s marked a period of intense research by competing pharmaceutical laboratories to isolate and characterize this elusive factor. In 1941, it was first isolated from spinach and named "folic acid" from the Latin word "folium," meaning leaf.[4] By 1943, Dr. Bob Stokstad had successfully crystallized folic acid, and its chemical structure was identified as pteroylglutamic acid (PGA).[2][4] The industrial synthesis of folic acid was achieved in 1945.[4]

Late 1940s - 1950s: The Emergence of "Conjugates" Early research hinted at the existence of forms of folate that were more complex than the monoglutamated folic acid. It was observed that yeast contained a "conjugated" form of the vitamin.[2] In 1946, B. L. O'Dell and E. E. Snell provided evidence for the peptide nature of these vitamin Bc conjugates. Further studies in the 1950s continued to explore these polyglutamated forms isolated from yeast.[2][3]

1970s and Beyond: The Physiological Significance of Polyglutamylation The 1970s brought a deeper understanding of the physiological importance of pteroylpolyglutamates. It became evident that these were the predominant intracellular forms of folate and the preferred substrates for most folate-dependent enzymes. The enzyme responsible for their synthesis, folylpolyglutamate synthetase (FPGS), was discovered and characterized, solidifying the central role of polyglutamylation in folate homeostasis.[5][6]

Quantitative Insights into Pteroylpolyglutamate Function

The addition of multiple glutamate residues to the folate molecule significantly enhances its affinity for various enzymes involved in one-carbon metabolism. This section provides a summary of key quantitative data that underscores the importance of the polyglutamate chain length for enzymatic activity.

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The following tables summarize the Michaelis-Menten constants (Km) and inhibition constants (Ki) for several key folate-dependent enzymes with pteroylpolyglutamates of varying chain lengths. Lower Km and Ki values indicate a higher affinity of the enzyme for the substrate or inhibitor, respectively.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR) with Pteroylpolyglutamates

| Substrate/Inhibitor | Organism | Km (µM) | Ki (µM) |

| Dihydrofolate (PteGlu1) | Drosophila melanogaster | 0.3 | - |

| Folic Acid (PteGlu1) | Drosophila melanogaster | - | 0.4 |

| Methotrexate (PteGlu1) | Drosophila melanogaster | - | 0.0009 |

| Dihydrofolate (PteGlu1) | Streptococcus pneumoniae | 4.4 | - |

Data compiled from multiple sources.[7][8]

Table 2: Kinetic Parameters of Other Folate-Dependent Enzymes with Pteroylpolyglutamates

| Enzyme | Substrate/Inhibitor | Glutamate Chain Length (n) | Organism | Km (µM) | Ki (µM) |

| Pteroylpolyglutamate Hydrolase | Pteroylheptaglutamate | 7 | Rat | 0.21 | - |

| Pteroylpolyglutamate Hydrolase | Pteroyltriglutamate | 3 | Rat | 0.67 | - |

Data compiled from multiple sources.[9]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in the discovery and characterization of pteroylpolyglutamates.

Isolation and Characterization of Pteroylpolyglutamates from Yeast

This protocol is a generalized representation of the early methods used to isolate and identify pteroylpolyglutamates.

Objective: To isolate and characterize the polyglutamated forms of folate from yeast.

Materials:

-

Baker's yeast

-

Sterile ultrapure water

-

Yeast Peptone Dextrose (YPD) agar plates

-

Extraction buffer (e.g., phosphate buffer with antioxidants like ascorbate)

-

Enzymes for cell wall lysis (e.g., zymolyase)

-

Centrifuge

-

Chromatography system (e.g., DEAE-cellulose column)

-

Spectrophotometer

Procedure:

-

Yeast Culture and Harvest:

-

Suspend 10 g of baker's yeast in 90 mL of sterile ultrapure water and shake for 30 minutes.

-

Perform serial dilutions and plate on YPD agar. Incubate at 30°C for 48 hours.

-

Select and purify single colonies based on morphology.[10]

-

Grow the selected yeast strain in liquid YPD medium.

-

Harvest the cells by centrifugation.

-

-

Extraction of Folates:

-

Resuspend the yeast pellet in extraction buffer.

-

Treat with cell wall lysing enzymes to release intracellular contents.

-

Centrifuge to remove cell debris and collect the supernatant containing the folate extract.

-

-

Chromatographic Separation:

-

Apply the folate extract to a DEAE-cellulose column.

-

Elute with a salt gradient (e.g., sodium chloride) to separate the different pteroylpolyglutamate forms based on their charge, which increases with the number of glutamate residues.

-

Collect fractions and monitor the absorbance at relevant wavelengths (e.g., 280 nm and 350 nm) to detect folate derivatives.

-

-

Characterization:

-

Analyze the collected fractions using techniques such as UV-Vis spectrophotometry to confirm the presence of the pteridine ring.

-

Perform acid hydrolysis on the isolated fractions to break the peptide bonds, followed by amino acid analysis to determine the number of glutamate residues.

-

Assay of Folylpolyglutamate Synthetase (FPGS) Activity

This protocol describes a common method for measuring the activity of FPGS, the enzyme responsible for synthesizing pteroylpolyglutamates.

Objective: To quantify the enzymatic activity of FPGS in a cell or tissue extract.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., Tris buffer, pH 8.85)

-

Substrate: Methotrexate (MTX) or another folate analog (e.g., 0.25 mM)

-

L-glutamic acid (e.g., 4 mM)

-

ATP (e.g., 10 mM)

-

MgCl2 (e.g., 20 mM)

-

KCl (e.g., 20 mM)

-

Dithiothreitol (DTT) (e.g., 10 mM)

-

Internal standard (e.g., MTX+Glu2)

-

Ice-cold perchloric acid (16%)

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Prepare a lysate from the cells or tissue of interest.

-

Combine the lysate with an extraction buffer.

-

Sonicate and vortex to ensure complete lysis.[11]

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the reaction buffer, MTX, L-glutamic acid, ATP, MgCl2, KCl, and DTT.

-

Add the cell lysate to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 2 hours).[11]

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by placing the samples on ice and adding ice-cold perchloric acid.

-

Add the internal standard.

-

Vortex and sonicate to precipitate proteins.

-

Centrifuge and collect the supernatant containing the polyglutamated product.

-

-

Quantification by UHPLC-MS/MS:

-

Analyze the supernatant using a UHPLC-MS/MS system to separate and quantify the amount of the polyglutamated product (e.g., MTX+Glu2) formed.

-

Calculate the FPGS activity based on the amount of product generated per unit time per amount of protein in the lysate.

-

Visualizing the Central Role of Pteroylpolyglutamates

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to pteroylpolyglutamates.

One-Carbon Metabolism Pathway

Caption: Overview of the one-carbon metabolism pathway.

Cellular Folate Uptake and Polyglutamylation Workflow

Caption: Cellular uptake and polyglutamylation of folates.

Conclusion

The discovery of pteroylpolyglutamates transformed our understanding of folate from a simple vitamin to a complex family of coenzymes with profound implications for cellular function. The historical progression from the identification of an "anti-anemia factor" to the elucidation of the critical role of polyglutamylation highlights the iterative and collaborative nature of scientific discovery. For researchers today, this knowledge provides a solid foundation for exploring the intricacies of one-carbon metabolism and developing novel therapeutic strategies that target this essential pathway. The quantitative data on enzyme kinetics and the detailed experimental protocols presented in this guide serve as valuable resources for furthering this important area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]

- 7. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of pteroylpolyglutamate hydrolase from rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

In-Depth Technical Guide: Cellular Uptake and Transport of FA-Glu-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of FA-Glu-Glu-OH, a folic acid (FA) conjugate with a di-glutamate (Glu-Glu) linker. Folic acid conjugation is a pivotal strategy in targeted drug delivery, particularly in oncology, due to the overexpression of folate receptors on the surface of many cancer cells. Understanding the intricate pathways by which such conjugates enter and traffic within cells is paramount for the rational design and optimization of novel therapeutics. This document details the primary transport systems involved, presents available quantitative data for this compound and its structural analogs, outlines detailed experimental protocols for studying its cellular transport, and provides visual representations of the key pathways and workflows.

Introduction

This compound is a synthetic molecule designed to leverage the cellular machinery for folate uptake to achieve targeted delivery of therapeutic or imaging agents. The core structure consists of folic acid, a vital B vitamin, linked to a di-glutamate tail. This di-glutamate moiety is of particular interest as naturally occurring folates within cells are typically polyglutamylated, a process that enhances their intracellular retention and affinity for folate-dependent enzymes. The cellular uptake and transport of this compound are primarily mediated by three distinct transport systems: the high-affinity Folate Receptor (FR), the ubiquitously expressed Reduced Folate Carrier (RFC), and the pH-dependent Proton-Coupled Folate Transporter (PCFT). The relative contribution of each transporter to the uptake of this compound depends on factors such as cell type, receptor expression levels, and the extracellular pH.

Cellular Uptake and Transport Mechanisms

The cellular entry of this compound is a multi-faceted process involving one or more of the following transport systems:

Folate Receptor (FR) Mediated Endocytosis

The folate receptor, particularly the FRα isoform, is a high-affinity (Kd in the low nanomolar range), low-capacity transporter that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in most normal tissues.[1] This differential expression makes it an attractive target for cancer-specific drug delivery.

The uptake process via FRα is initiated by the binding of the folic acid moiety of this compound to the receptor on the cell surface. This binding event triggers the clustering of the receptor-ligand complexes into clathrin-coated pits or caveolae, which then invaginate to form endocytic vesicles.[2] These vesicles, known as endosomes, subsequently mature and acidify.

Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC, also known as SLC19A1) is a major facilitator of folate transport in most mammalian cells and tissues.[3] It functions as an anion exchanger, transporting reduced folates in exchange for intracellular organic phosphates. RFC has a higher affinity for reduced folates like 5-methyltetrahydrofolate (5-MTHF) than for folic acid.[4] Its transport activity is optimal at a neutral pH of 7.4.[5] While RFC can transport methotrexate, a folate analog, its affinity for folic acid itself is relatively low.[4] The efficiency of this compound transport via RFC is expected to be influenced by the di-glutamate chain.

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT, also known as SLC46A1) is a high-affinity transporter for folic acid and reduced folates.[6][7] A key characteristic of PCFT is its pH-dependent activity, with an optimal transport rate at an acidic pH of around 5.5.[6][8] This transporter is highly expressed in the apical brush border membrane of the proximal small intestine, where it plays a crucial role in the absorption of dietary folates.[7] PCFT is also expressed in other tissues and can be found in certain tumors, where the acidic tumor microenvironment can enhance its activity.[8][9] PCFT has a high affinity for monoglutamated folates, and its ability to transport polyglutamated forms is limited.[6]

Intracellular Trafficking and Fate

Following internalization via FRα-mediated endocytosis, the endosomes containing the this compound-receptor complex undergo a maturation process. The internal pH of the endosomes progressively decreases, which facilitates the dissociation of this compound from the folate receptor.[10] The liberated this compound can then be transported from the endosome into the cytoplasm. There is evidence to suggest that PCFT, which can be co-localized with FRα in endosomes, may play a role in this export from the acidified endosomes into the cytoplasm.[8]

Once in the cytoplasm, this compound can be further metabolized. The di-glutamate tail can be extended by the enzyme folylpolyglutamate synthetase (FPGS), leading to the formation of longer polyglutamate chains.[11] This polyglutamylation is a critical step for intracellular retention, as the polyanionic nature of the longer glutamate tails prevents the molecule from being effluxed out of the cell.[12] These polyglutamated forms are also the preferred substrates for many intracellular folate-dependent enzymes.[11]

Conversely, the glutamate residues can be removed by the enzyme γ-glutamyl hydrolase (GGH), converting the polyglutamated forms back to the monoglutamate form, which can then be transported out of the cell.

Quantitative Data

Table 1: Binding Affinities of Folate Derivatives for Folate Receptor α (FRα)

| Compound | Kd (nM) | Cell Line/System | Reference |

| Folic Acid (FA-Glu-OH) | ~1 | Various | [1][13] |

| Folate-di-glutamate (this compound) | Data not available | - | - |

| Folate-tri-glutamate (FA-Glu-Glu-Glu-OH) | Data not available | - | - |

Note: While specific Kd values for polyglutamated folates are scarce, it is generally understood that the affinity for FRα is primarily determined by the pteroate moiety of the folic acid, with the glutamate tail extending into the solvent.

Table 2: Transport Kinetics of Folate Derivatives via Proton-Coupled Folate Transporter (PCFT)

| Compound | Km (µM) at pH 5.5 | Vmax (relative) | Cell Line/System | Reference |

| Folic Acid (FA-Glu-OH) | 0.5 - 3.0 | 1.0 | Various | [6] |

| Pemetrexed | ~0.8 | - | - | [8] |

| Methotrexate | >100 at pH 7.4, decreases at lower pH | - | - | [8] |

| Folate-di-glutamate (this compound) | Data not available | - | - | - |

Note: PCFT is specific for monoglutamyl forms of folates, and its ability to transport polyglutamated forms is significantly reduced.[6]

Table 3: Transport Characteristics of Folate Derivatives via Reduced Folate Carrier (RFC)

| Compound | Transport Efficiency | Optimal pH | Notes | Reference |

| Folic Acid (FA-Glu-OH) | Low | 7.4 | RFC has a much higher affinity for reduced folates. | [4] |

| Methotrexate | High | 7.4 | Efficiently transported. | [4] |

| Folate-di-glutamate (this compound) | Data not available | 7.4 | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular uptake and transport of this compound.

Folate Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kd) of this compound for the folate receptor.

Materials:

-

Cells expressing folate receptor (e.g., KB, IGROV1, or engineered cell lines).

-

Binding Buffer: HEPES-buffered saline (20 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 5 mM glucose, pH 7.4).

-

Radiolabeled folic acid ([³H]-folic acid).

-

Unlabeled this compound and folic acid.

-

Scintillation counter and vials.

-

Protein assay kit (e.g., BCA assay).

Procedure:

-

Cell Preparation: Plate cells in 24-well plates and grow to near confluency.

-

Washing: Gently wash the cell monolayers twice with ice-cold Binding Buffer.

-

Incubation: Add 250 µL of Binding Buffer containing a fixed concentration of [³H]-folic acid (e.g., 10 nM) and varying concentrations of unlabeled this compound or folic acid (for competition) to each well. For total binding, add only [³H]-folic acid. For non-specific binding, add [³H]-folic acid in the presence of a large excess of unlabeled folic acid (e.g., 10 µM).

-

Incubate the plates at 4°C for 30 minutes to prevent internalization.

-

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells in each well with 500 µL of 0.5 M NaOH.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Determination: Determine the protein concentration in each well using a standard protein assay.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the Ki, which can be converted to Kd.

Cellular Uptake Assay

This protocol measures the rate of cellular uptake of this compound.

Materials:

-

Cells of interest (e.g., cancer cell lines with varying FR expression).

-

Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or other appropriate physiological buffer, pH adjusted as needed (e.g., 7.4 for RFC, 5.5 for PCFT).

-

Radiolabeled or fluorescently-labeled this compound.

-

Stop Solution: Ice-cold PBS with 100 µM unlabeled folic acid.

-

Lysis Buffer: 0.1 M NaOH or other suitable lysis buffer.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and allow them to adhere and grow.

-

Pre-incubation: Wash the cells with Uptake Buffer and pre-incubate at 37°C for 10-15 minutes.

-

Initiate Uptake: Remove the pre-incubation buffer and add Uptake Buffer containing a known concentration of labeled this compound.

-

Time Points: Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

Stop Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution to terminate the uptake and remove extracellular label.

-

Cell Lysis: Lyse the cells with Lysis Buffer.

-

Quantification: Measure the amount of labeled this compound in the cell lysates using a scintillation counter or fluorescence plate reader.

-

Normalization: Normalize the uptake data to the protein concentration of each well.

-

Kinetic Analysis: Plot the uptake rate as a function of the substrate concentration to determine the kinetic parameters Km and Vmax.

Intracellular Concentration and Polyglutamylation Assay

This protocol determines the intracellular concentration of this compound and its polyglutamylated metabolites.

Materials:

-

Cultured cells.

-

Radiolabeled this compound.

-

Extraction Buffer: e.g., 0.1 M Tris-HCl with 1% ascorbic acid, pH 7.5.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and a radioactivity detector.

-

Standards for this compound and its potential polyglutamylated forms.

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and incubate with radiolabeled this compound for a specified period.

-

Cell Harvesting and Washing: Harvest the cells, wash them thoroughly with ice-cold PBS to remove extracellular label, and determine the cell number.

-

Extraction: Resuspend the cell pellet in ice-cold Extraction Buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Protein Precipitation: Precipitate the proteins by adding a precipitating agent (e.g., trichloroacetic acid) and centrifuge to collect the supernatant containing the folates.

-

HPLC Analysis: Inject a known volume of the supernatant onto the HPLC system.

-

Separation and Detection: Separate the different folate forms (this compound and its polyglutamylated metabolites) based on their retention times. Quantify the amount of each form using the radioactivity detector.

-

Concentration Calculation: Calculate the intracellular concentration of each folate species based on the cell volume and the quantified amount.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Folate transporter dynamics and therapy with classic and tumor-targeted antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veritastk.co.jp [veritastk.co.jp]

- 4. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 6. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of antifolate recognition and transport by PCFT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural homologies with ATP- and folate-binding enzymes in the crystal structure of folylpolyglutamate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Folate receptor - Wikipedia [en.wikipedia.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Gamma-Glutamyl Linkages in Folate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical significance of gamma-glutamyl linkages in folate derivatives. It details the enzymatic processes governing their formation and degradation, their crucial functions in cellular metabolism, and their pivotal role in the efficacy and selectivity of antifolate chemotherapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex pathways and workflows to support advanced research and drug development.

Introduction: The Significance of Folate Polyglutamylation

Folates are a class of B vitamins essential for a variety of one-carbon transfer reactions, which are fundamental to the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine).[1] While dietary folates are absorbed as monoglutamates, they are predominantly found inside mammalian cells as polyglutamylated conjugates.[2][3] This conversion, known as polyglutamylation, involves the sequential addition of glutamate residues to the folate molecule via an unusual isopeptide bond between the γ-carboxyl group of one glutamate and the α-amino group of the next.

This polyglutamate "tail" is not a minor modification; it is central to the biological function of folates. The addition of these negatively charged glutamate moieties serves two primary purposes:

-

Cellular Retention: The polyanionic nature of polyglutamylated folates prevents them from easily traversing the cell membrane, effectively trapping them inside the cell for metabolic use.[2][4]

-

Enhanced Enzymatic Affinity: Polyglutamylated folates are the preferred substrates for most folate-dependent enzymes, exhibiting significantly higher binding affinities (lower Km or Ki values) compared to their monoglutamate counterparts.[2][3][5]

The dynamic balance between the synthesis and hydrolysis of these gamma-glutamyl linkages, managed by the enzymes Folylpolyglutamate Synthetase (FPGS) and Gamma-Glutamyl Hydrolase (GGH) respectively, is critical for maintaining folate homeostasis.[2] This metabolic axis is a key determinant of cellular proliferation and a critical target in cancer chemotherapy.[5]

The Enzymatic Machinery: FPGS and GGH

The intracellular concentration and polyglutamate chain length of folates are tightly regulated by the opposing actions of two key enzymes.

Folylpolyglutamate Synthetase (FPGS)

FPGS is the enzyme responsible for catalyzing the sequential, ATP-dependent addition of L-glutamate residues to folates and their analogues.[6] This process is essential for retaining folates within the cell and for their function as coenzymes.[4] FPGS activity is highly expressed in proliferating cells, underscoring its importance in DNA synthesis. The enzyme is found in both the cytoplasm and mitochondria, reflecting the need for folate-mediated one-carbon metabolism in both compartments.

Gamma-Glutamyl Hydrolase (GGH)

GGH, also known as conjugase, is a lysosomal and secreted enzyme that catalyzes the hydrolytic removal of γ-linked glutamate residues from polyglutamylated folates.[7] By converting polyglutamates back to monoglutamates, GGH facilitates the efflux of folates from the cell.[2] High levels of GGH activity have been associated with resistance to antifolate drugs like methotrexate, as the enzyme can remove the polyglutamate tail that is critical for the drug's retention and efficacy.[7]

The interplay between FPGS and GGH determines the overall polyglutamylation status of the intracellular folate pool, which in turn influences the rates of crucial metabolic pathways.

Quantitative Data: Enzyme Kinetics and Binding Affinities

The degree of polyglutamylation significantly impacts the interaction of folate derivatives with enzymes. Generally, adding glutamate residues increases the affinity of the folate for its target enzyme, reflected in a lower Michaelis constant (Km) or inhibition constant (Ki).

FPGS Substrate Kinetics

FPGS exhibits different affinities for various folate and antifolate substrates. Reduced folates are generally better substrates than oxidized folic acid.

| Substrate | Organism/Source | Km (µM) | Notes |

| Methotrexate (MTX) | Beef Liver | 100 | Poorer substrate than tetrahydrofolate.[5] |

| Aminopterin (AM) | Beef Liver | 25 | Better substrate than MTX.[5] |

| Folinic Acid | Beef Liver | 7 | Activity comparable to tetrahydrofolate.[5] |

| L-Glutamate | Human (isoform 2) | 201 | Measured in the presence of ATP.[4][8] |

| MgATP | Human (isoform 2) | 200 | Measured in the presence of L-glutamate.[4][8] |

| Pteroylglutamic acid | Human (isoform 2) | 59 |

Table 1: Michaelis-Menten constants (Km) of Folylpolyglutamate Synthetase (FPGS) for various substrates.

GGH Substrate Kinetics

GGH shows specificity for different substrates, with some studies focusing on non-folate gamma-glutamyl compounds to elucidate its kinetic properties.

| Substrate | Enzyme | Km (µM) | Notes |

| Reduced Glutathione (GSH) | Human GGT1 | 10.6 | GGT is a related enzyme often studied for gamma-glutamyl hydrolysis.[9] |

| Oxidized Glutathione (GSSG) | Human GGT1 | 8.8 | [9] |

| Leukotriene C4 (LTC4) | Human GGT1 | 10.8 | [9] |

| Glutamyl-γ-glutamate (fluorogenic) | Human GGH | 75 | Determined using a continuous fluorescence assay.[7] |

Table 2: Michaelis-Menten constants (Km) for Gamma-Glutamyl Hydrolase (GGH) and related enzymes.

Impact on Folate-Dependent Enzymes and Antifolate Drugs

Polyglutamylation dramatically increases the binding affinity of folates and antifolates to their target enzymes, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

| Enzyme | Ligand | Glutamate Chain Length | Affinity (Ki, Kd) | Fold Increase vs. Glu1 |

| Thymidylate Synthase (Human) | D1694 (antifolate) | 4 (Glu4) | Kd = 1.0 nM (Site A) | Not specified |

| Thymidylate Synthase (Human) | 1843U89 (antifolate) | 2 (Glu2) | Kd ≈ 0.1 nM (Site B) | Not specified |

| Dihydrofolate Reductase (Human Breast Cancer Cells) | Methotrexate (MTX) | 1 (Glu1) | Dissociation t½ = 12 min | - |

| Dihydrofolate Reductase (Human Breast Cancer Cells) | Methotrexate (MTX) | 2 (Glu2) | Dissociation t½ = 30 min | ~2.5x slower dissociation |

| Dihydrofolate Reductase (Human Breast Cancer Cells) | Methotrexate (MTX) | 3 (Glu3) | Dissociation t½ = 102 min | ~8.5x slower dissociation |

| Dihydrofolate Reductase (Human Breast Cancer Cells) | Methotrexate (MTX) | 4 (Glu4) | Dissociation t½ = 108 min | 9.0x slower dissociation |

| Dihydrofolate Reductase (Human Breast Cancer Cells) | Methotrexate (MTX) | 5 (Glu5) | Dissociation t½ = 120 min | 10.0x slower dissociation |

Table 3: Effect of polyglutamylation on the binding affinity of antifolates to their target enzymes. Dissociation half-life (t½) is a measure of binding stability.[10]

Role in Drug Development and Chemotherapy